

# Unveiling DSP107: A Dual-Action Immunotherapy in Preclinical Development

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An In-depth Technical Guide on the Preliminary In Vitro Profile of a Novel CD47x4-1BB Targeting Fusion Protein

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the preliminary in vitro studies of DSP107, a novel, first-in-class, bi-specific fusion protein. Initial investigations, detailed herein, suggest that DSP107 holds the potential to bridge the innate and adaptive immune systems to combat cancer. This guide will delve into its mechanism of action, present key quantitative data from in vitro experiments, and provide detailed methodologies for the cited studies.

## Core Mechanism of Action: A Two-Pronged Assault on Cancer

DSP107 is a bi-functional fusion protein engineered to simultaneously engage two critical pathways in the anti-tumor immune response. It is composed of the extracellular domain of human signal-regulatory protein alpha (SIRP $\alpha$ ) fused to the extracellular domain of human 4-1BB ligand (4-1BBL)[1][2][3]. This unique structure allows DSP107 to act as both a checkpoint inhibitor and a T-cell co-stimulator.

The primary mechanism of action can be dissected into two synergistic activities:

- Inhibition of the CD47-SIRP $\alpha$  "Don't Eat Me" Signal: Cancer cells frequently overexpress CD47 on their surface, which interacts with SIRP $\alpha$  on macrophages and other phagocytic

cells. This interaction transmits a "don't eat me" signal, preventing the cancer cells from being engulfed and destroyed. By binding to CD47 on tumor cells, the SIRP $\alpha$  component of DSP107 effectively blocks this interaction, thereby promoting macrophage-mediated phagocytosis of malignant cells[1][2][4][5].

- **Conditional 4-1BB Co-stimulation of T-Cells:** The 4-1BB (CD137) receptor is a potent co-stimulatory molecule expressed on activated T-cells. The 4-1BBL component of DSP107 can bind to and activate 4-1BB, leading to enhanced T-cell proliferation, cytokine production, and cytotoxic activity. Crucially, this activation is conditional; it occurs when DSP107 is cross-linked by binding to CD47 on the surface of cancer cells[4][5][6]. This targeted activation is designed to localize the potent T-cell co-stimulation to the tumor microenvironment, potentially minimizing off-target systemic immune activation.

This dual mechanism is designed to convert a "cold" tumor, immunologically quiescent, into a "hot" tumor with an active anti-tumor immune response.

## Signaling Pathway of DSP107

DSP107's dual mechanism of action.

## Quantitative Data from In Vitro Studies

The following table summarizes key quantitative findings from preliminary in vitro evaluations of DSP107.

Experiment Type	Cell Lines / System	Key Findings	Reference
Macrophage-mediated Phagocytosis	Co-cultures of macrophages with various DLBCL cell lines and primary patient-derived DLBCL cells.	DSP107, alone or in combination with rituximab, significantly increased phagocytosis of cancer cells. Prolonged treatment (co-culture) with DSP107 and rituximab led to a decrease in cancer cell number by up to 85%.	<a href="#">[1]</a> <a href="#">[5]</a>
Neutrophil-mediated Trogocytosis	Co-cultures of polymorphonuclear neutrophils (PMNs) with B cell lymphoma cell lines.	DSP107 treatment significantly increased PMN-mediated trogocytosis of malignant B cells.	<a href="#">[1]</a> <a href="#">[5]</a>
4-1BB Co-stimulatory Activity	HT1080.4-1BB reporter cells.	DSP107 activated 4-1BB-mediated signaling, which was strictly dependent on the SIRP $\alpha$ -mediated binding of DSP107 to CD47.	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
T-Cell Cytotoxicity	Mixed cultures of T-cells with CD47-expressing cancer cells.	DSP107 augmented T-cell cytotoxicity in an effector-to-target ratio-dependent manner.	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
T-Cell Activation and Proliferation	T-cells co-cultured with cancer cells.	DSP107 treatment led to increased secretion of IFN $\gamma$ and expression of CD25 on T-cells, indicating enhanced T-cell	<a href="#">[7]</a>

		activation and proliferation.	
Binding Affinity	Surface Plasmon Resonance (SPR) analysis.	DSP107 binds with high affinity to both human CD47 and 4-1BB.	[7][8]

## Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below to facilitate reproducibility and further investigation.

### Macrophage-Mediated Phagocytosis Assay

**Objective:** To quantify the ability of DSP107 to enhance the phagocytosis of cancer cells by macrophages.

**Methodology:**

- **Macrophage Generation:** Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. Monocytes are then purified and differentiated into macrophages using standard protocols with macrophage colony-stimulating factor (M-CSF).
- **Cancer Cell Labeling:** Target cancer cells (e.g., DLBCL cell lines) are labeled with a fluorescent dye (e.g., CFSE) for easy identification by flow cytometry.
- **Co-culture:** Labeled cancer cells are co-cultured with the generated macrophages at a specific effector-to-target ratio.
- **Treatment:** DSP107 is added to the co-culture at various concentrations. Control groups include an isotype control and no treatment. For combination studies, a therapeutic antibody like rituximab is also added.
- **Incubation:** The co-culture is incubated for a specified period (e.g., 3 hours) to allow for phagocytosis.

- Analysis: The percentage of macrophages that have engulfed fluorescently labeled cancer cells is quantified by flow cytometry.

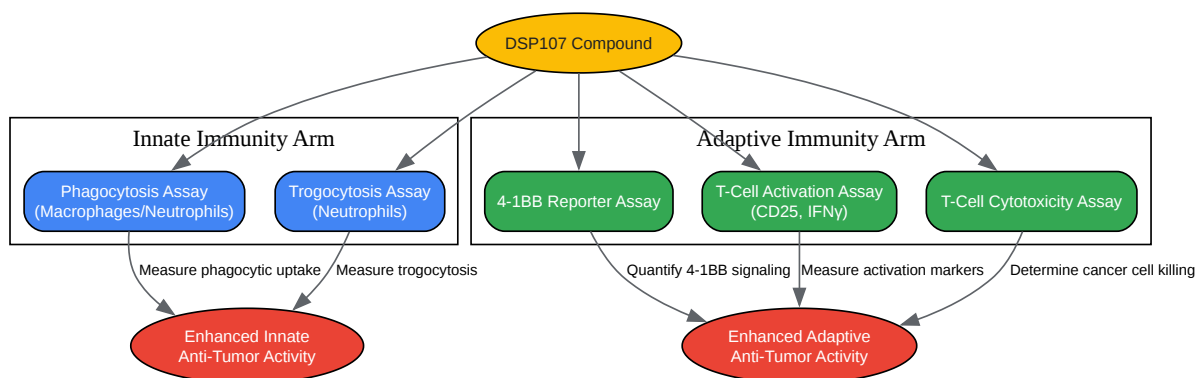
## T-Cell Activation and Cytotoxicity Assay

Objective: To assess the effect of DSP107 on T-cell activation and their ability to kill cancer cells.

Methodology:

- T-Cell Isolation: T-cells are isolated from healthy donor PBMCs.
- Co-culture: T-cells are co-cultured with target cancer cells (expressing CD47) at various effector-to-target ratios.
- Treatment: DSP107 is added to the co-culture.
- T-Cell Activation Analysis: After a defined incubation period, T-cell activation is assessed by measuring the expression of activation markers such as CD25 and the secretion of cytokines like IFN $\gamma$  into the supernatant using ELISA or other immunoassays.
- Cytotoxicity Analysis: Cancer cell viability is measured using a standard assay (e.g., MTS assay or flow cytometry with a viability dye) to determine the extent of T-cell-mediated killing.

## Experimental Workflow for In Vitro Evaluation of DSP107



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Workflow for in vitro assessment of DSP107.

## Concluding Remarks

The preliminary in vitro data for DSP107 are promising, demonstrating a dual mechanism of action that effectively engages both the innate and adaptive arms of the immune system. The ability to block the CD47-SIRP $\alpha$  checkpoint while simultaneously providing a conditional co-stimulatory signal to T-cells presents a novel and potentially powerful strategy in cancer immunotherapy. The findings summarized in this technical guide provide a solid foundation for the ongoing preclinical and clinical development of DSP107 as a potential therapeutic for a range of malignancies. Further studies are warranted to fully elucidate its therapeutic potential and safety profile.

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- To cite this document: BenchChem. [Unveiling DSP107: A Dual-Action Immunotherapy in Preclinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608873#preliminary-in-vitro-studies-of-spa107]

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